molecular formula C16H18N2S B1209213 N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine CAS No. 37707-23-6

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

Cat. No. B1209213
CAS RN: 37707-23-6
M. Wt: 270.4 g/mol
InChI Key: IJOZCCILCJIHOA-UHFFFAOYSA-N
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Description

“N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine” is also known as Desmethyl Promethazine Hydrochloride . It is a pharmaceutical analytical impurity and is related to Promethazine Hydrochloride .


Molecular Structure Analysis

The molecular formula of the compound is C16H18N2S.HCl . The accurate mass is 306.0957 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.85 . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not provided in the available resources .

Scientific Research Applications

Electrochemical Applications

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has been studied for its potential as an electron donor in various electrochemical applications. The compound’s phenothiazine core is known for its ability to participate in electron/charge transfer phenomena, which is crucial for materials used in dye-sensitized solar cells (DSSC) and other photovoltaic devices .

Photovoltaic Materials

Due to its electron donor-acceptor (D-A) properties, this compound is also applicable in the field of photovoltaics. It can be used to create organic D-A molecules that serve as cost-effective and environmentally friendly alternatives to metal-based D-A complexes commonly used in solar energy harvesting .

Alzheimer’s Disease Imaging

A novel [11C]Promethazine PET probe, derived from N-Desmethylpromethazine, has been designed for imaging Aβ plaques in Alzheimer’s disease. This application demonstrates the compound’s potential in developing diagnostic tools for neurodegenerative diseases .

Phenothiazine Metabolite Analysis

N-Desmethylpromethazine is a key metabolite of promethazine, and its analysis is crucial in pharmacokinetics and toxicology studies. Techniques like thin-layer chromatography and UV-spectrophotometry are used to analyze this compound and its metabolites in biological fluids, aiding in the understanding of drug metabolism and disposition .

Forensic Chemistry

As a metabolite of promethazine, N-Desmethylpromethazine is significant in forensic chemistry. It serves as an analytical reference standard for identifying the presence of promethazine in biological samples, which is important in cases of drug abuse or poisoning .

properties

IUPAC Name

N-methyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOZCCILCJIHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958743
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

CAS RN

37707-23-6
Record name N,α-Dimethyl-10H-phenothiazine-10-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37707-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethylpromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEMETHYLPROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906QAW7T4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-Desmethylpromethazine in the context of promethazine metabolism?

A1: N-Desmethylpromethazine is a key metabolite of promethazine, formed through N-demethylation. The study highlights that the extent of N-Desmethylpromethazine elimination varies among individuals and is linked to their metabolic phenotype. Individuals categorized as poor metabolizers showed little to no elimination of N-Desmethylpromethazine, which correlated with the severity of their condition []. This suggests that N-Desmethylpromethazine levels could potentially serve as a marker for promethazine metabolism efficiency in patients.

Q2: How does the study contribute to personalized medicine approaches in the context of promethazine treatment?

A2: The research emphasizes the importance of understanding individual metabolic phenotypes for drugs like promethazine []. By classifying individuals as poor, intermediate, or extensive metabolizers based on their N-Desmethylpromethazine levels, the study provides insights into how individuals might respond differently to promethazine. This knowledge can contribute to personalized medicine by guiding dosage adjustments and treatment strategies based on individual metabolic profiles.

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